molecular formula C6H11Cl2N3 B6298398 2,3-Diamino-4-picoline dihydrochloride CAS No. 154357-35-4

2,3-Diamino-4-picoline dihydrochloride

Cat. No.: B6298398
CAS No.: 154357-35-4
M. Wt: 196.07 g/mol
InChI Key: DPIMCTBYJGCAMQ-UHFFFAOYSA-N
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Description

2,3-Diamino-4-picoline dihydrochloride is a chemical compound belonging to the picoline family. It is a white crystalline powder with the molecular formula C6H11Cl2N3 and a molecular weight of 196.07 g/mol. This compound has significant importance in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-4-picoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2,3-Diamino-4-picoline dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,3-Diamino-4-picoline dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through the modulation of enzymatic activity and interaction with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-picoline: Similar structure but with one less amino group.

    2,3-Diaminopyridine: Similar structure but without the methyl group on the pyridine ring.

    4-Amino-2-methylpyridine: Similar structure but with different positioning of the amino and methyl groups.

Uniqueness

2,3-Diamino-4-picoline dihydrochloride is unique due to its specific arrangement of amino and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methylpyridine-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-4-2-3-9-6(8)5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIMCTBYJGCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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